molecular formula C19H16ClN5O3S B4374618 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE

Cat. No.: B4374618
M. Wt: 429.9 g/mol
InChI Key: WSIQTPZHDSPJJP-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE is a complex organic compound that features a unique combination of pyrazole, cyclopenta[4,5]thieno[2,3-d]pyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound. The cyclopenta[4,5]thieno[2,3-d]pyrimidine core is synthesized via a cyclization reaction involving thiophene and a suitable dicarbonyl compound. The final step involves the coupling of the pyrazole and cyclopenta[4,5]thieno[2,3-d]pyrimidine intermediates with a furan derivative under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group on the pyrazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in applications such as coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE: shares structural similarities with other pyrazole and thienopyrimidine derivatives.

    Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole and its substituted analogs.

    Thienopyrimidine derivatives: Compounds containing the thienopyrimidine core, such as thieno[2,3-d]pyrimidine and its substituted analogs.

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3S/c1-10-22-18-16(13-3-2-4-15(13)29-18)19(27)25(10)23-17(26)14-6-5-12(28-14)9-24-8-11(20)7-21-24/h5-8H,2-4,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIQTPZHDSPJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE
Reactant of Route 2
Reactant of Route 2
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE
Reactant of Route 3
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE
Reactant of Route 4
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE
Reactant of Route 5
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE
Reactant of Route 6
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[2-METHYL-4-OXO-6,7-DIHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-3(5H)-YL]-2-FURAMIDE

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